4-(Azetidin-3-yloxy)-3-methylpyridine

Lipophilicity Physicochemical Properties Drug Design

Sourcing the correct 4-oxy-3-methylpyridine isomer for kinase inhibitor programs is critical-positional isomers or des-methyl analogs compromise target binding. 4-(Azetidin-3-yloxy)-3-methylpyridine (CAS 1340069-73-9) delivers the exact pharmacophore required for FGFR hinge-binding interactions. • Defined 4-oxy-3-methyl substitution; eliminates late-stage isomer separation. • Lower LogP vs. 2-substituted isomer; aligned with CNS drug-likeness guidelines. • Supplied at 98% purity as free base for direct synthetic elaboration.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13627604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-3-methylpyridine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OC2CNC2
InChIInChI=1S/C9H12N2O/c1-7-4-10-3-2-9(7)12-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3
InChIKeyGNDBBACKLVGNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yloxy)-3-methylpyridine: Chemical Identity and Procurement


4-(Azetidin-3-yloxy)-3-methylpyridine (CAS 1340069-73-9) is a heterocyclic building block comprising a 3-methylpyridine core ether-linked to an azetidine ring . It belongs to the broader class of azetidinyloxypyridines, which are frequently employed in medicinal chemistry for the construction of kinase inhibitors and central nervous system (CNS) agents [1]. The compound is commercially available from multiple vendors at standard purities (e.g., 98%) and is typically supplied as a free base for onward synthetic elaboration .

Azetidinyloxypyridine building block for kinase inhibitor and CNS agent synthesis
Free base format; standard purity grades available for onward elaboration
Commercially supplied by multiple vendors, supporting routine procurement

Why Generic Azetidinyloxypyridine Substitution Fails


Substituting 4-(Azetidin-3-yloxy)-3-methylpyridine with a positional isomer, a des-methyl analog, or a homologated ether is not a risk-free interchange. The 4-oxy substitution on the pyridine ring establishes a specific electron density distribution and steric environment that differs fundamentally from 2-oxy or 3-oxy isomers, directly affecting molecular recognition events such as hinge-binding in kinase targets [1]. The presence of the 3-methyl group introduces a steric and lipophilic element absent in the des-methyl analog, which can alter binding pocket complementarity, metabolic stability, and physicochemical properties (e.g., LogP) [2]. Even a seemingly minor change, such as inserting a methylene spacer (as in 4-[(azetidin-3-yloxy)methyl]pyridine), increases conformational flexibility and alters the pKa of the basic nitrogen, which can have profound effects on oral bioavailability and off-target pharmacology [3].

2-oxy or 3-oxy positional isomers alter electron distribution and hinge-binding interactions, affecting target recognition.
Des-methyl analog lacks 3-methyl steric and lipophilic contribution, altering binding pocket fit and LogP.
Methyleneoxy spacer homolog increases flexibility and raises azetidine pKa, impacting ionization and bioavailability.

Quantitative Differentiation from Closest Analogs


Positional Isomer LogP: 4-Oxy vs. 2-Oxy Pyridine

The target compound's 4-oxy substitution pattern on the pyridine ring is predicted to result in a lower partition coefficient (XLogP) compared to its 2-substituted isomer, 2-(Azetidin-3-yloxy)-3-methylpyridine. This difference arises from the distinct electronic environments and intramolecular interactions possible with the pyridine nitrogen at the ortho vs. para position [1]. The lower lipophilicity of the 4-substituted isomer can translate to better solubility and a different off-target binding profile, which is a critical consideration when selecting a building block for an oral drug discovery program.

Lipophilicity Profile
Data to verify
Predicted lower XLogP vs. 2-substituted isomer (XLogP 0.9)
Distinct lipophilicity for ADME modulation
In silico prediction; requires experimental measurement
Lipophilicity Physicochemical Properties Drug Design

Steric and Electronic Impact of the 3-Methyl Group

The presence of the methyl group at the 3-position of the pyridine ring is a key differentiator from the simpler building block 4-(Azetidin-3-yloxy)pyridine. This methyl group increases the steric bulk, which can restrict rotation around the ether bond and influence the conformational preferences of the azetidine ring . In patent literature covering monocyclic pyridine FGFR inhibitors, the 3-methyl substitution is observed in several exemplified compounds, suggesting it contributes to kinase selectivity or potency, although direct comparator data for the building block itself is not yet publicly available [1].

3-Methyl Substituent
Class-level inference
Methyl group adds steric bulk (MW +14) and lipophilicity vs. des-methyl analog
Essential for SAR exploration targeting kinase pockets
No direct biological data; verify for specific target
Structure-Activity Relationship Kinase Inhibitor Hinge Binder

Conformational Rigidity: Ether vs. Methyleneoxy Spacer

The direct attachment of the azetidine oxygen to the pyridine ring in the target compound provides greater conformational rigidity compared to the methyleneoxy-linked analog, 4-[(Azetidin-3-yloxy)methyl]pyridine. This rigidity can translate to a reduced entropic penalty upon target binding [1]. Furthermore, the basicity of the azetidine nitrogen is influenced by through-bond inductive effects from the electron-withdrawing pyridine ring; inserting a methylene spacer decouples this electronic effect, leading to a higher pKa for the azetidine nitrogen in the homologated analog, which can affect solubility and potential off-target interactions [2].

Linker Rigidity
Class-level inference
Direct ether linkage yields lower azetidine pKa and higher rigidity vs. methyleneoxy homolog
Ensures desired ionization state for SAR consistency
pKa values not determined; trend supported by literature
Conformational Analysis pKa Modulation Metabolic Stability

Optimal Procurement and Application Scenarios


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The compound is ideally suited as a key intermediate in the synthesis of FGFR kinase inhibitors, as exemplified by the Eisai patent family where monocyclic pyridine derivatives bearing this specific substitution pattern demonstrated potent inhibitory activity [1]. Medicinal chemistry teams can use this building block to directly append an azetidine-containing moiety to a pyridine core, maintaining the required 4-oxy-3-methyl arrangement for hinge-binding interactions, without the need for de novo construction of this complex fragment.

CNS Drug Discovery Requiring Tailored Lipophilicity

The expected lower lipophilicity of the 4-substituted isomer compared to its 2-substituted counterpart makes it a preferred choice for CNS programs where reducing LogP is a common strategy to mitigate hERG binding and non-specific tissue partitioning [1]. Procuring this specific isomer from the outset prevents the need for late-stage isomer separation and ensures that the physicochemical properties of the lead series remain consistent with CNS drug-likeness guidelines.

SAR Studies of the Pyridine 3-Methyl Substituent

For projects aiming to understand the contribution of the pyridine 3-methyl substituent to target potency or selectivity, 4-(Azetidin-3-yloxy)-3-methylpyridine is the definitive tool compound. It allows for a direct, one-step synthesis of the 3-methyl series, whereas the des-methyl analog (4-(Azetidin-3-yloxy)pyridine) would require a separate, often challenging, C-H methylation step to probe the same SAR question [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
4-oxy-3-methyl substitution pattern for hinge-binding interactions
Target inhibitory activity and selectivity
CNS drug discovery with tailored lipophilicity
Predicted lower lipophilicity for CNS drug-likeness
CNS ADME and off-target profiling
SAR studies of pyridine 3-methyl substituent
Direct availability of methylated building block for SAR exploration
Target potency and selectivity contribution of methyl group
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